

# CAS number 445019-48-7

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## Compound of Interest

Compound Name:	Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS No.:	445019-48-7
Cat. No.:	B1398840

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An In-Depth Technical Guide to CAS 445019-48-7: Synthesis, Mechanistic Profiling, and Applications in Targeted Therapeutics

## Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. CAS 445019-48-7 (**Methyl 3-bromo-5-fluoro-4-hydroxybenzoate**) represents a strategically designed tri-substituted aromatic scaffold[1]. Featuring a precise arrangement of a bromine atom, a fluorine atom, a phenolic hydroxyl group, and a methyl ester, this compound serves as an advanced intermediate. It is most notably utilized in the synthesis of highly selective Fatty Acid Synthase (FASN) inhibitors targeting Non-Alcoholic Steatohepatitis (NASH) and oncology indications[2].

This whitepaper provides a comprehensive analysis of CAS 445019-48-7, detailing its physicochemical properties, the causality behind its regioselective synthesis, and field-proven protocols for its downstream functionalization in drug discovery.

## Chemical Identity & Physicochemical Profiling

The structural architecture of CAS 445019-48-7 provides multiple orthogonal reactive sites. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-

Miyaura), the phenol allows for O-alkylation or bioisosteric modification, and the methyl ester acts as a protected carboxylic acid for late-stage amidation or hydrolysis.

Table 1: Physicochemical Summary of CAS 445019-48-7[1]

Property	Value
Chemical Name	Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS Registry Number	445019-48-7
Molecular Formula	C8H6BrFO3
Molecular Weight	249.035 g/mol
Monoisotopic Mass	247.948 g/mol
Canonical SMILES	<chem>COC(=O)C1=CC(=C(C(=C1)Br)O)F</chem>
Rotatable Bonds	2

## Regioselective Synthesis: The Electrophilic Aromatic Substitution (EAS)

The synthesis of CAS 445019-48-7 relies on the precise regiocontrol inherent to its precursor, methyl 3-fluoro-4-hydroxybenzoate.

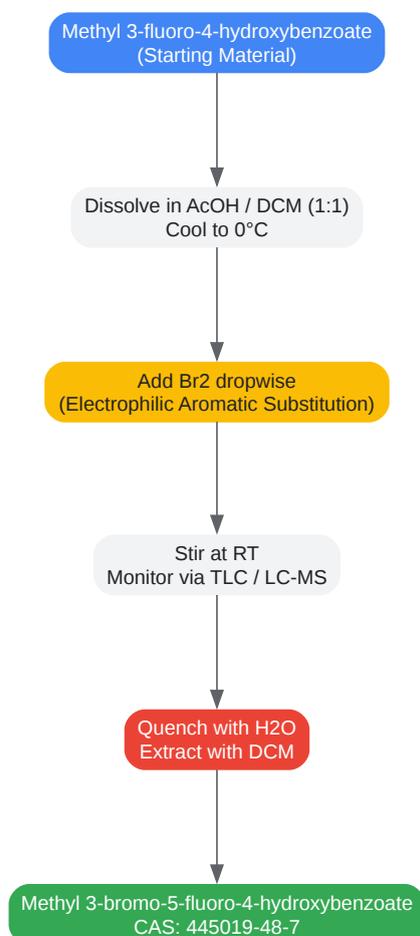
**Mechanistic Causality:** In the starting material, the aromatic ring is subject to competing directing effects. The hydroxyl (-OH) group at C4 is strongly activating and ortho/para-directing. The methyl ester at C1 is deactivating and meta-directing. The para-position to the hydroxyl group is blocked by the ester. The two ortho-positions are C3 and C5. Because C3 is already occupied by a fluorine atom, electrophilic attack by the bromonium ion (

) is sterically and electronically forced exclusively to the C5 position. This synergistic directing effect ensures near-quantitative regioselectivity without the need for complex protecting group strategies[3].

### Protocol 1: Standard Bromination Workflow

This protocol is a self-validating system; the visual transition of the bromine color and subsequent LC-MS monitoring ensure reaction fidelity.<sup>[3],[2]</sup>

- Solvation: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq, e.g., 14.11 mmol) in a 1:1 mixture of glacial acetic acid and dichloromethane (DCM) (approx. 30 mL total volume).
  - Rationale: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate, accelerating the EAS. DCM ensures complete dissolution of the organic starting material.
- Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
- Electrophilic Addition: Add molecular bromine ( , 1.1 eq) dropwise over 30 minutes.
  - Rationale: Dropwise addition at 0 °C prevents localized heating and mitigates the risk of oxidative side reactions or over-bromination.
- Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.
- Quenching & Extraction: Quench the reaction by adding distilled water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the target compound.



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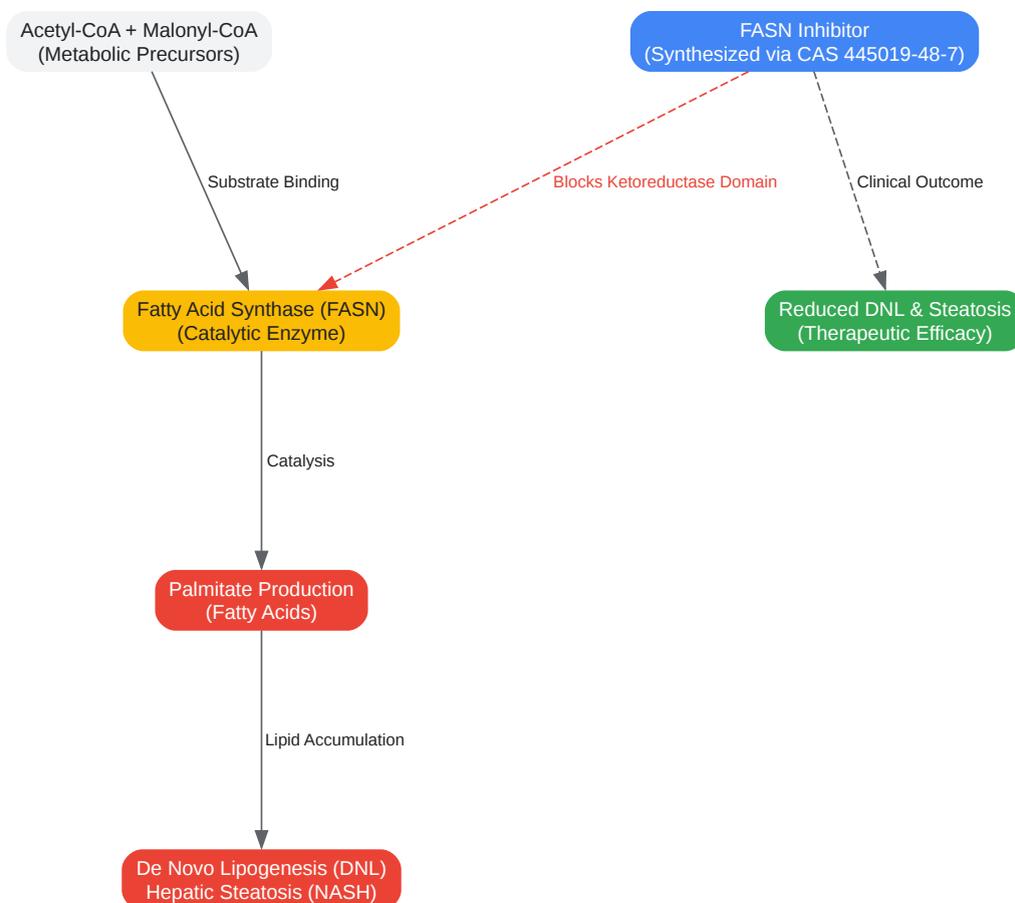
Step-by-step regiospecific bromination workflow yielding CAS 445019-48-7.

## Application in Drug Development: Targeting FASN in NASH

CAS 445019-48-7 is not merely a catalog chemical; it is a foundational building block for synthesizing novel therapeutics, most notably Fatty Acid Synthase (FASN) inhibitors[2].

The Clinical Context: Non-Alcoholic Steatohepatitis (NASH) is characterized by hepatic lipid accumulation, inflammation, and fibrosis. A primary driver of this lipotoxicity is De Novo Lipogenesis (DNL)—the metabolic pathway that converts excess carbohydrates into fatty acids[4]. FASN is the catalytic enzyme responsible for the final step of DNL, synthesizing palmitate from acetyl-CoA and malonyl-CoA[5].

Pharmaceutical companies, such as Forma Therapeutics (developer of the clinical-stage FASN inhibitor FT-4101), utilize highly substituted biphenyl scaffolds to selectively bind and block the ketoreductase domain of FASN[6],[7]. CAS 445019-48-7 provides the exact steric and electronic topology required for the "left-hand" aryl moiety of these inhibitors. The fluorine atom enhances metabolic stability and target binding affinity via halogen bonding, while the ester serves as a vector for attaching complex spirocyclic or heterocyclic amines[2],[8].



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Mechanism of FASN inhibition targeting De Novo Lipogenesis in NASH.

## Downstream Functionalization: Field-Proven Protocols

To convert CAS 445019-48-7 into an active pharmaceutical ingredient (API), medicinal chemists exploit its orthogonal reactivity. A critical transformation is the masking of the free phenol to prevent rapid Phase II metabolism (glucuronidation) in vivo.

### Protocol 2: O-Difluoromethylation via Carbene Insertion

Converting the phenol into a difluoromethoxy group (

) drastically improves the lipophilicity and metabolic half-life of the resulting drug candidate[9].

Mechanistic Causality: This reaction utilizes sodium chlorodifluoroacetate (

). At elevated temperatures, this reagent undergoes thermal decarboxylation and loss of chloride to generate a highly reactive difluorocarbene (

). The phenoxide ion, generated by a mild base, rapidly attacks the electrophilic carbene, followed by protonation to yield the difluoromethyl ether.

- Preparation: In a dry reaction flask, dissolve **methyl 3-bromo-5-fluoro-4-hydroxybenzoate** (500 mg) in anhydrous N,N-Dimethylformamide (DMF) (4 mL)[9].
- Reagent Addition: Add potassium carbonate ( , 416 mg) to deprotonate the phenol, followed by sodium chlorodifluoroacetate (612 mg)[9].
- Thermal Carbene Generation: Heat the mixture to 100 °C and stir for 4 hours.
  - Rationale: The 100 °C threshold is strictly required to drive the thermal decomposition of the acetate into the active carbene species.
- Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer extensively with water and saturated aqueous NaCl (brine) to remove the DMF solvent.

- Isolation: Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the difluoromethylated intermediate[9].

Following this protection, the bromine atom at C5 is primed for Suzuki-Miyaura cross-coupling with various arylboronic acids to construct the extended biaryl frameworks characteristic of modern FASN inhibitors.

## References

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